molecular formula C15H14N2O B123350 1-Benzyl-3-methoxy-1H-indazole CAS No. 4454-33-5

1-Benzyl-3-methoxy-1H-indazole

Cat. No.: B123350
CAS No.: 4454-33-5
M. Wt: 238.28 g/mol
InChI Key: WKRXNLHIWBMTPM-UHFFFAOYSA-N
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Description

1-Benzyl-3-methoxy-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry. The structure of this compound consists of a benzyl group attached to the nitrogen atom at position 1 and a methoxy group attached to the carbon atom at position 3 of the indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-methoxy-1H-indazole can be synthesized through various methods. One common approach involves the cyclization of 2-azidobenzaldehyde derivatives with amines under reductive conditions. Another method includes the use of transition metal-catalyzed reactions, such as copper-catalyzed cyclization of o-haloaryl-N-tosylhydrazones .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-methoxy-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indazole derivatives .

Scientific Research Applications

1-Benzyl-3-methoxy-1H-indazole has several scientific research applications:

Comparison with Similar Compounds

  • 1-Benzyl-3-hydroxy-1H-indazole
  • 1-Benzyl-3-methyl-1H-indazole
  • 1-Benzyl-3-chloro-1H-indazole

Comparison: 1-Benzyl-3-methoxy-1H-indazole is unique due to the presence of the methoxy group at position 3, which can influence its chemical reactivity and biological activity. Compared to its analogs, such as 1-Benzyl-3-hydroxy-1H-indazole, the methoxy group may enhance its lipophilicity and membrane permeability, potentially leading to different pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

1-benzyl-3-methoxyindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-18-15-13-9-5-6-10-14(13)17(16-15)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRXNLHIWBMTPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10565130
Record name 1-Benzyl-3-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4454-33-5
Record name 1-Benzyl-3-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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